N-(2-methylpropyl)-N'-[4-(pentyloxy)phenyl]ethanediamide
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Overview
Description
N-(2-methylpropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide is an organic compound characterized by its unique structure, which includes an ethanediamide backbone substituted with a 2-methylpropyl group and a 4-(pentyloxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide typically involves a multi-step process:
Formation of the Ethanediamide Backbone: The initial step involves the preparation of ethanediamide, which can be achieved through the reaction of ethylenediamine with an appropriate acylating agent.
Substitution with 2-Methylpropyl Group: The ethanediamide is then reacted with 2-methylpropyl halide under basic conditions to introduce the 2-methylpropyl group.
Introduction of the 4-(Pentyloxy)phenyl Group: Finally, the compound is subjected to a nucleophilic substitution reaction with 4-(pentyloxy)phenyl halide to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-methylpropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: New compounds with different substituents replacing the pentyloxy group.
Scientific Research Applications
N-(2-methylpropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-methylpropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropyl)-N’-[4-(butyloxy)phenyl]ethanediamide
- N-(2-methylpropyl)-N’-[4-(hexyloxy)phenyl]ethanediamide
Uniqueness
N-(2-methylpropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
This detailed article provides a comprehensive overview of N-(2-methylpropyl)-N’-[4-(pentyloxy)phenyl]ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-N'-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C17H26N2O3/c1-4-5-6-11-22-15-9-7-14(8-10-15)19-17(21)16(20)18-12-13(2)3/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,20)(H,19,21) |
InChI Key |
PKXBKQTUGZKKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)C |
Origin of Product |
United States |
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